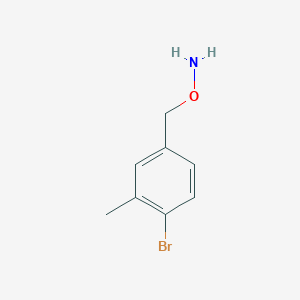

O-(4-Bromo-3-methylbenzyl)hydroxylamine

Description

O-(4-Bromo-3-methylbenzyl)hydroxylamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzyl ring

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

O-[(4-bromo-3-methylphenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C8H10BrNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3 |

InChI Key |

DVTLMWWEJRKFHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CON)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Bromo-3-methylbenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Bromo-3-methylbenzyl chloride+Hydroxylamine hydrochloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromo-3-methylbenzyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that hydroxylamine derivatives, including O-(4-Bromo-3-methylbenzyl)hydroxylamine, exhibit promising antibacterial properties. A study highlighted the potential of hydroxylamine compounds as effective agents against drug-resistant bacteria, emphasizing their role as a new paradigm in the search for antibacterial agents . The mechanism often involves the formation of reactive intermediates that can disrupt bacterial cell walls or interfere with metabolic processes.

Cardiotonic Effects

Compounds with amidoxime functionalities have been shown to possess cardiotonic activities. Specifically, related hydroxylamines have been linked to increased contractile force in cardiac tissues, suggesting that this compound could be explored for similar therapeutic effects . This application is particularly relevant for developing treatments for heart failure.

Organic Synthesis

Synthesis of Oximes and Amidoximes

this compound can serve as a precursor in the synthesis of oximes and amidoximes, which are valuable intermediates in organic synthesis. The nucleophilic nature of hydroxylamines allows them to react with carbonyl compounds, forming oximes that can further be transformed into various functional groups . This versatility makes them essential in synthetic organic chemistry.

Protecting Group in Organic Synthesis

In organic synthesis, protecting groups are crucial for selective reactions. This compound could potentially be utilized as a protecting group due to its stability under various reaction conditions. This property allows chemists to perform selective modifications on other functional groups without interference from the hydroxylamine moiety.

Material Science

Polymeric Applications

Research has explored the use of hydroxylamines in the preparation of polymeric materials. For instance, polymeric hydroxamic acid esters derived from hydroxylamines can exhibit unique properties beneficial for creating advanced materials . These materials may find applications in coatings, adhesives, and other industrial products.

Data Tables

To summarize the applications of this compound, the following table outlines its key uses across different fields:

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against drug-resistant bacteria; potential for new antibacterial agents |

| Cardiotonic Effects | Increases contractile force in cardiac tissues; potential treatment for heart failure | |

| Organic Synthesis | Synthesis of Oximes and Amidoximes | Reacts with carbonyl compounds; versatile intermediates in organic synthesis |

| Protecting Group | Stability under various conditions; enables selective reactions | |

| Material Science | Polymeric Applications | Used in preparing polymeric materials with unique properties |

Case Studies

- Antibacterial Studies : A recent study demonstrated that derivatives of hydroxylamines showed significant activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

- Cardiac Research : Investigations into amidoxime compounds revealed their ability to enhance cardiac contractility, highlighting their therapeutic potential in treating heart conditions .

- Synthetic Methodologies : The use of this compound as a reagent in synthesizing complex organic molecules has been documented, showcasing its utility in multi-step synthetic pathways .

Mechanism of Action

The mechanism of action of O-(4-Bromo-3-methylbenzyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- O-(3-Bromo-4-methylbenzyl)hydroxylamine

- O-(4-Chloro-3-methylbenzyl)hydroxylamine

- O-(4-Bromo-3-ethylbenzyl)hydroxylamine

Uniqueness

O-(4-Bromo-3-methylbenzyl)hydroxylamine is unique due to the specific positioning of the bromine and methyl groups on the benzyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Biological Activity

O-(4-Bromo-3-methylbenzyl)hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. Hydroxylamines, in general, have been explored for various therapeutic applications, including their roles as enzyme inhibitors and in the treatment of cancer. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against specific targets, and relevant case studies.

Hydroxylamines typically exert their biological effects through interactions with various enzymes and receptors. The specific mechanism for this compound is not fully elucidated; however, related compounds have demonstrated inhibition of key enzymes involved in metabolic pathways. For instance, studies on similar hydroxylamines have shown their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and tumor progression. The introduction of halogen substituents, such as bromine, has been noted to enhance the potency and selectivity of these inhibitors .

Antitumor Activity

Recent research indicates that hydroxylamines can serve as effective antitumor agents. For example, O-benzylhydroxylamine derivatives have been reported to exhibit nanomolar-level potency against cancer cell lines while maintaining low toxicity . The introduction of bromine in this compound may similarly enhance its antitumor efficacy by improving binding affinity to target enzymes.

Antimicrobial Properties

Compounds with hydroxylamine moieties have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess significant activity against Gram-positive bacteria and fungi . The structural modifications in this compound could potentially confer similar antimicrobial effects, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have highlighted the biological potential of hydroxylamines:

- IDO1 Inhibition : A study focusing on O-benzylhydroxylamine analogs demonstrated effective inhibition of IDO1 with IC50 values in the low micromolar range. This suggests that this compound could be developed as a therapeutic agent targeting immune suppression in tumors .

- CNS Penetration : Research into brain-penetrant hydroxylamines revealed that modifications can lead to improved central nervous system (CNS) bioavailability. Although specific studies on this compound are lacking, the principles derived from these findings may inform future investigations into its CNS activity .

- Antimicrobial Activity : In vitro evaluations of related hydroxylamine compounds indicated promising antibacterial activity against resistant strains. The structure-activity relationship (SAR) studies point towards the potential efficacy of this compound as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| O-benzylhydroxylamine | IDO1 | 0.90 | Antitumor |

| O-(4-Methoxybenzyl)hydroxylamine | Gram-positive bacteria | Varies | Antimicrobial |

| This compound | TBD | TBD | Potential Antitumor/Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.